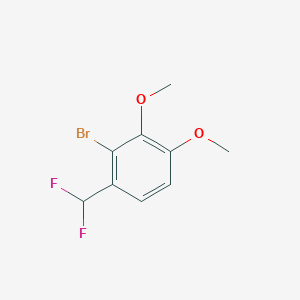
2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene is an organic compound with the molecular formula C9H9BrF2O2. This compound is characterized by the presence of bromine, difluoromethyl, and dimethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene typically involves the bromination of 1-(difluoromethyl)-3,4-dimethoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the difluoromethyl group can yield different fluorinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The difluoromethyl group can participate in various interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved include enzyme active sites and receptor binding domains.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
- 2-Bromo-1,1-difluoroethane
Uniqueness
2-Bromo-1-(difluoromethyl)-3,4-dimethoxybenzene is unique due to the presence of both difluoromethyl and dimethoxy groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific functional attributes .
Propiedades
Fórmula molecular |
C9H9BrF2O2 |
|---|---|
Peso molecular |
267.07 g/mol |
Nombre IUPAC |
2-bromo-1-(difluoromethyl)-3,4-dimethoxybenzene |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,9H,1-2H3 |
Clave InChI |
GMKRJMYZLZFWIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(F)F)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


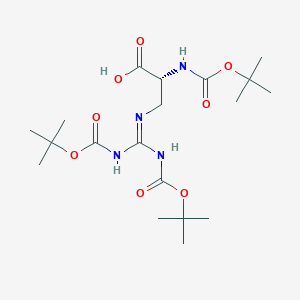


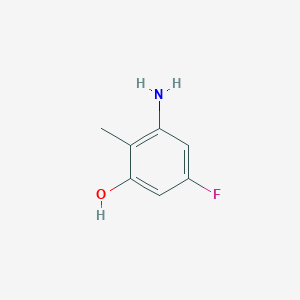
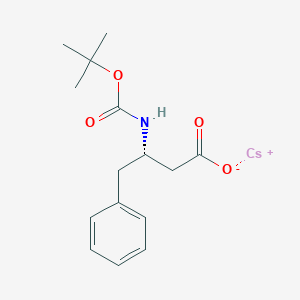
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
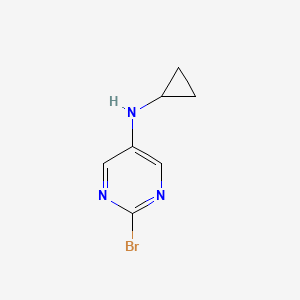
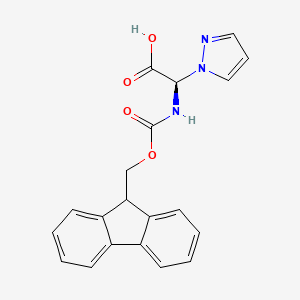
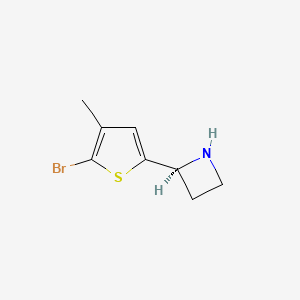

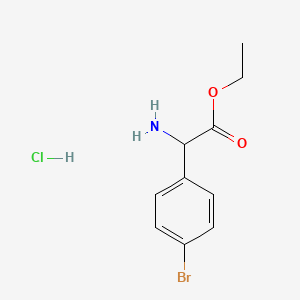

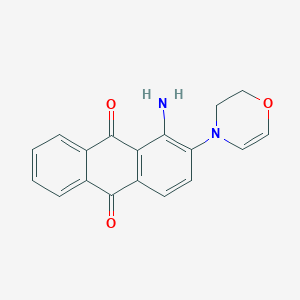
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
